3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate
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Overview
Description
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a sulphonated phenyl ring, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the ethyl group: Alkylation reactions can be used to introduce the ethyl group at the 3-position of the pyrazole ring.
Sulphonation of the phenyl ring: The phenyl ring can be sulphonated using reagents like sulfuric acid or chlorosulfonic acid.
Esterification: The carboxylate ester group can be introduced through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as:
- Continuous flow reactors for efficient mixing and heat transfer.
- Catalysts to enhance reaction rates.
- Purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.
Substitution: The sulphonated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential drug candidate for various therapeutic targets.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl 4,5-dihydro-1-phenyl-5-oxo-1H-pyrazole-3-carboxylate: Lacks the sulphonated phenyl ring.
4,5-Dihydro-1-(4-methylphenyl)-5-oxo-1H-pyrazole-3-carboxylate: Lacks the ethyl group and sulphonation.
3-Ethyl 4,5-dihydro-1-(4-methyl-2-hydroxyphenyl)-5-oxo-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a sulphonate group.
Uniqueness
The presence of the sulphonated phenyl ring in 3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylate makes it unique compared to other similar compounds. This functional group can impart different chemical properties, such as increased solubility in water and potential for specific interactions with biological targets.
Properties
CAS No. |
83929-42-4 |
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Molecular Formula |
C13H14N2O6S |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O6S/c1-3-21-13(17)9-7-12(16)15(14-9)10-5-4-8(2)6-11(10)22(18,19)20/h4-6H,3,7H2,1-2H3,(H,18,19,20) |
InChI Key |
FYBOEGLGOBUULR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=C(C=C(C=C2)C)S(=O)(=O)O |
Origin of Product |
United States |
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